molecular formula C11H15N3O2 B128331 1-Methyl-4-(3-nitrophenyl)piperazine CAS No. 148546-97-8

1-Methyl-4-(3-nitrophenyl)piperazine

Cat. No.: B128331
CAS No.: 148546-97-8
M. Wt: 221.26 g/mol
InChI Key: IIRKKCDXJIXWHI-UHFFFAOYSA-N
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Description

1-Methyl-4-(3-nitrophenyl)piperazine is an organic compound with the molecular formula C11H15N3O2. It is characterized by a piperazine ring substituted with a methyl group at the nitrogen atom and a nitrophenyl group at the 3-position.

Scientific Research Applications

1-Methyl-4-(3-nitrophenyl)piperazine has several applications in scientific research:

Mechanism of Action

Safety and Hazards

1-Methyl-4-(3-nitrophenyl)piperazine is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(3-nitrophenyl)piperazine can be synthesized through a multi-step process involving the nitration of aniline derivatives followed by cyclization with piperazine. The general synthetic route involves:

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and cyclization processes, optimized for yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(3-nitrophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-Methyl-4-(4-nitrophenyl)piperazine
  • 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine
  • 1-Methyl-4-(3-aminophenyl)piperazine

Comparison: 1-Methyl-4-(3-nitrophenyl)piperazine is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-methyl-4-(3-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-12-5-7-13(8-6-12)10-3-2-4-11(9-10)14(15)16/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRKKCDXJIXWHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70478671
Record name 1-methyl-4-(3-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148546-97-8
Record name 1-methyl-4-(3-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of N-methylbis (2-chloroethyl)amine hydrochloride (9.8 g) and 3-nitroaniline (7.0 g) in 1-butanol (100 ml) was heated at reflux for 60 h then cooled to room temperature. Sodium carbonate (2.8 g) was then added and the mixture heated at reflux for a further 18 h, then cooled to 0° C. and filtered. The solid was collected, washed with anhydrous ether then partitioned between dichloromethane (200 ml) and sodium hydroxide solution (1M, 150 ml). The organic layer was separated and the aqueous phase washed once more with dichloromethane (200 ml). The combined organic layers were dried (K2CO3) and evaporated in vacuo. The resultant residue was chromatographed on silica gel, using dichloromethane:methanol (96:4) as the eluant, to afford an orange oil. The oil crystallised on standing and the resultant solid was triturated with petrol (60/80) to give the desired piperazine (5.64 g). 1H NMR (360 MHz, CDCl3) δ2.37 (3H, s), 2.58 (4H, t, J=5 Hz), 3.30 (4H, t, J=5 Hz), 7.18 (1H, dd, J=9 and 3 Hz), 7.35 (1H, t, J=8 Hz), 7.64 (1H, dd, J=9 and 2 Hz), 7.71 (1H, d, J=2 Hz). MS (CI, NH3) 222 (M+1).
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-fluoronitrobenzene (20 ml; 0.19 mol) and 1-methylpiperazine (40 ml; 0.36 mol) was heated to 120° C. for a week. The cooled mixture was purified by column-chromatography on silica gel using a mixture of ethyl acetate and methanol (9:1 v/1) as the eluent. Yield: 33 g (79%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of diisopropyl azodicarboxylate (51.4 mmol, 1.3 eq) in EtOAc (20 mL) was added to N2-(2-hydroxyethyl)-N2-methyl-N1-(3-nitrophenyl)glycinamide (10 g, 39.5 mmol) and tributylphosphine (13 mL, 51.4 mmol, 1.3 eq.) in EtOAc (50 mL) over a 60-min period during which time the internal reaction temperature was maintained between 25° C. and 30° C. Ethanolic HCl (2.0 M solution, 20 mL) was added dropwise and the resulting slurry was cooled to 0° C. and stirred for an additional hour. The solid was collected by filtration, washed with isopropanol and dried in vacuo at 40° C. for 18 h to give the desired 1-methyl-4-(3-nitrophenyl)piperazine, which was used in the next step without further purification (8.43 g, 79% yield) 1H NMR (400 MHz, DMSO-d6) δ ppm 11.90 (1H, br s) 8.28 (1H, t, J=2.15 Hz) 8.20 (1H, ddd, J=8.08, 2.27, 1.01 Hz) 7.85 (1H, d, J=2.02 Hz) 7.84 (1H, d, J=2.02 Hz) 7.77 (1H, t, J=8.08 Hz) 4.04 (3H, br. s.) 3.66 (1H, br. s.) 3.56 (1H, br. s.) 2.92 (4H, s).
Quantity
51.4 mmol
Type
reactant
Reaction Step One
Name
N2-(2-hydroxyethyl)-N2-methyl-N1-(3-nitrophenyl)glycinamide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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